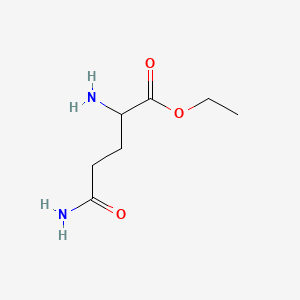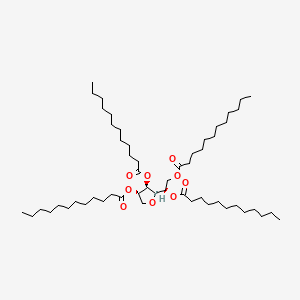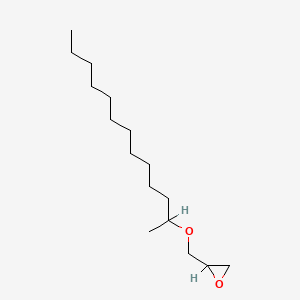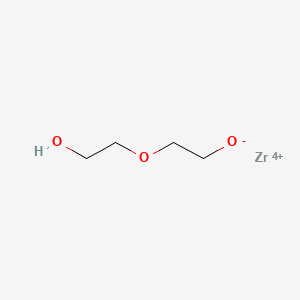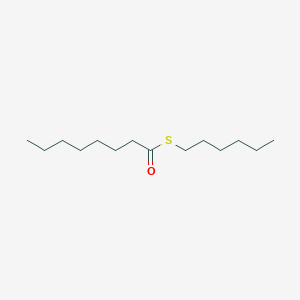
Octanethioic acid, hexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanethioic acid, hexyl ester, also known as S-hexyl octanethioate, is an organic compound with the molecular formula C14H28OS and a molecular weight of 244.437 g/mol . This compound is characterized by the presence of a thioester functional group, which is a sulfur analog of an ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octanethioic acid, hexyl ester can be synthesized through the esterification of octanethioic acid with hexanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Octanethioic acid, hexyl ester undergoes various chemical reactions, including:
Substitution: The ester can undergo nucleophilic substitution reactions, where the thioester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Hydrolysis: Octanethioic acid and hexanol.
Reduction: Thiol and hexanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Octanethioic acid, hexyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other thioesters.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of octanethioic acid, hexyl ester involves its interaction with various molecular targets and pathways. The thioester group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with biomolecules. This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Octanethioic acid, methyl ester: Similar structure but with a methyl group instead of a hexyl group.
Octanethioic acid, ethyl ester: Similar structure but with an ethyl group instead of a hexyl group.
Octanethioic acid, propyl ester: Similar structure but with a propyl group instead of a hexyl group.
Uniqueness
Octanethioic acid, hexyl ester is unique due to its specific alkyl chain length, which can influence its physical and chemical properties. The hexyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in research and industry .
Properties
CAS No. |
55590-85-7 |
|---|---|
Molecular Formula |
C14H28OS |
Molecular Weight |
244.44 g/mol |
IUPAC Name |
S-hexyl octanethioate |
InChI |
InChI=1S/C14H28OS/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h3-13H2,1-2H3 |
InChI Key |
ARKGQSZBBOGCSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)SCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


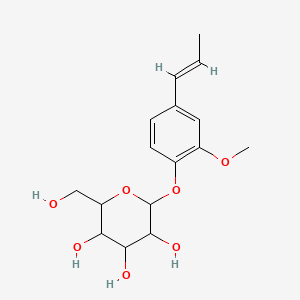

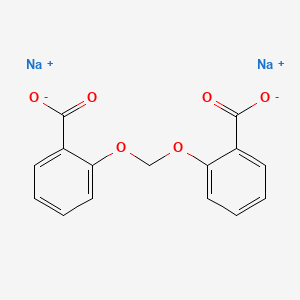




![9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-ethanediyl)bis-](/img/structure/B12657601.png)


